REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]([N:14]2[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[N:15]2)=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-])=O>CO>[NH2:1][C:4]1[CH:13]=[CH:12][C:11]([N:14]2[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[N:15]2)=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
|
Name
|
methyl 2-nitro-5-(3,5-dimethyl-pyrazol-1-yl)-benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=C(C=C1)N1N=C(C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)N1N=C(C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |